molecular formula C4H11ClN2O2 B12925346 3,4-Diaminobutanoic acid hydrochloride

3,4-Diaminobutanoic acid hydrochloride

Cat. No.: B12925346
M. Wt: 154.59 g/mol
InChI Key: PKCUCMGDNMFLIP-UHFFFAOYSA-N
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Description

3,4-Diaminobutanoic acid hydrochloride: is an organic compound with the molecular formula C₄H₁₁ClN₂O₂ It is a derivative of 3,4-diaminobutanoic acid, which is a non-proteinogenic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobutanoic acid hydrochloride typically involves the protection of amino groups followed by selective deprotection. One common method is the chemoenzymatic synthesis, which involves the use of enzymes to achieve high specificity and yield . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using protected intermediates. The process includes steps such as hydrogenation, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Mechanism of Action

The mechanism of action of 3,4-diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid. By inhibiting this enzyme, the compound increases the levels of gamma-aminobutyric acid in the brain, which can have various neurological effects . Additionally, it may interact with other neurotransmitter systems, further influencing its pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminobutanoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. Its ability to inhibit gamma-aminobutyric acid transaminase and modulate neurotransmitter levels sets it apart from other similar compounds .

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

3,4-diaminobutanoic acid;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H

InChI Key

PKCUCMGDNMFLIP-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)N)C(=O)O.Cl

Origin of Product

United States

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